Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride
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Overview
Description
Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is a synthetic compound that features a cyclopentane ring substituted with an amine group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine: The base compound without the dihydrochloride salt.
Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine hydrochloride: The monohydrochloride salt form.
Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine sulfate: A sulfate salt form.
Uniqueness
Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both the pyrazole and cyclopentane moieties. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c9-7-2-1-3-8(7)12-6-4-10-11-5-6;;/h4-5,7-8H,1-3,9H2,(H,10,11);2*1H/t7-,8+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHGVCGZBUUSMX-YUZCMTBUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CNN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)OC2=CNN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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